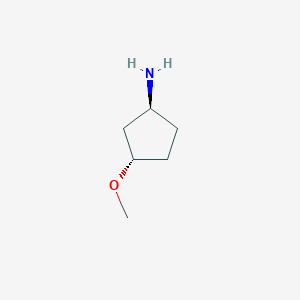

(1S,3S)-3-Methoxycyclopentan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S)-3-methoxycyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVILPGWUKJERFN-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CC[C@@H](C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Stereochemical Behavior of 1s,3s 3 Methoxycyclopentan 1 Amine Derivatives

Amination Reactions and Functionalization of the Amine Moiety

The primary amine group of (1S,3S)-3-methoxycyclopentan-1-amine is a key site for functionalization. Reductive amination is a widely used method for forming C-N bonds and is applicable for the synthesis and modification of such amines. researchgate.netrsc.org This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.netresearchgate.net

Common functionalization reactions for the amine moiety include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines. researchgate.net

These reactions are fundamental in modifying the properties of the parent amine for various synthetic applications. The efficiency and selectivity of these reactions can be influenced by the choice of reagents, catalysts, and reaction conditions. researchgate.net For instance, biocatalytic reductive amination using amine dehydrogenases has emerged as a green alternative for the synthesis of chiral amines. frontiersin.org

Table 1: Examples of Amine Moiety Functionalization

| Reaction Type | Reagents | Product Type |

| Acylation | Acetyl chloride, Triethylamine | N-acetyl-(1S,3S)-3-methoxycyclopentan-1-amine |

| Alkylation | Methyl iodide, Potassium carbonate | N-methyl-(1S,3S)-3-methoxycyclopentan-1-amine |

| Reductive Amination | Acetone, Sodium cyanoborohydride | N-isopropyl-(1S,3S)-3-methoxycyclopentan-1-amine |

Transformations and Interconversions of Functional Groups on the Cyclopentane (B165970) Ring

The methoxy (B1213986) group on the cyclopentane ring is another site for chemical modification. One of the key transformations is demethylation to yield the corresponding alcohol, (1S,3S)-3-aminocyclopentan-1-ol. This conversion can be achieved using various demethylating agents, such as boron tribromide or hydrobromic acid. The resulting hydroxyl group can then be further functionalized, for example, through oxidation to a ketone or conversion to other leaving groups for substitution reactions.

These transformations allow for the synthesis of a diverse range of cyclopentane derivatives with different functionalities, expanding the utility of the original chiral scaffold. The stereochemistry of the ring substituents plays a crucial role in directing the outcome of these reactions.

Cycloaddition Reactions and Derived Ring System Modifications

While the saturated cyclopentane ring of this compound itself is not directly involved in cycloaddition reactions, derivatives of this compound can be designed to participate in such transformations. For instance, functionalization of the amine or the methoxy group could introduce unsaturation or other reactive moieties capable of undergoing cycloadditions.

1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. researchgate.netnih.gov Derivatives of this compound could be synthesized to act as dipolarophiles or, after suitable modification, as 1,3-dipoles. These reactions would lead to the formation of novel polycyclic systems with defined stereochemistry, guided by the original chiral scaffold. nih.gov The regio- and stereoselectivity of such cycloadditions are often predictable and can be influenced by the nature of the substituents on the reacting partners. mdpi.com

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing reaction conditions and controlling product distribution. For reactions involving the amine group, such as reductive amination, the mechanism generally proceeds through the formation of a hemiaminal, followed by dehydration to an imine, which is then reduced. researchgate.net

In nucleophilic substitution reactions on the cyclopentane ring, the mechanism could be SN1 or SN2, depending on the substrate, nucleophile, leaving group, and solvent. The stereochemical outcome of these reactions would be indicative of the operative mechanism.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction pathways, transition state structures, and activation energies, helping to explain observed selectivities. researchgate.net For instance, in nucleophilic aromatic substitution reactions, the formation and decomposition of a Meisenheimer complex is a key mechanistic feature. researchgate.net While not directly analogous, similar principles of intermediate formation and stabilization can apply to reactions on the cyclopentane ring.

Strategic Applications of 1s,3s 3 Methoxycyclopentan 1 Amine As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Polycyclic and Heterocyclic Organic Molecules

The defined stereochemistry of (1S,3S)-3-Methoxycyclopentan-1-amine makes it an excellent starting point for constructing elaborate molecular systems where spatial orientation is key to function. The amine group provides a reactive handle for building nitrogen-containing rings and for attachment to other molecular fragments, while the methoxy (B1213986) group can influence the molecule's conformation and solubility or be used as a synthetic handle for further transformations.

Carbocyclic nucleoside analogues, in which the furanose ring's oxygen atom is replaced by a methylene (B1212753) group, are a significant class of therapeutic agents, particularly in antiviral and anticancer treatments. This structural modification imparts greater metabolic stability by making the molecule resistant to cleavage by nucleoside phosphorylases. The cyclopentane (B165970) core of this compound serves as a direct substitute for the sugar moiety.

The synthesis of these analogues typically involves constructing a purine (B94841) or pyrimidine (B1678525) base on the amino group of the cyclopentane scaffold. bohrium.com These molecules are designed to mimic natural nucleosides, allowing them to interact with viral or cellular enzymes like polymerases or reverse transcriptases, thereby inhibiting replication. The stereochemistry of the amine and other substituents on the cyclopentane ring is crucial for proper binding to the enzyme's active site. Research has led to the development of numerous carbocyclic nucleosides with significant biological activity, including approved drugs like Abacavir and Entecavir. researchgate.net While many synthetic routes exist, the use of pre-functionalized chiral building blocks like this compound provides a direct and efficient pathway to enantiomerically pure target compounds. nih.govnih.gov

Table 1: Examples of Biologically Active Carbocyclic Nucleoside Analogues

| Compound Class | Target | Therapeutic Area | Key Structural Feature |

| Carbovir (e.g., Abacavir) | HIV Reverse Transcriptase | Antiviral (HIV) | Unsaturated cyclopentene (B43876) ring |

| Entecavir | Hepatitis B Virus Polymerase | Antiviral (HBV) | Cyclopentane ring with exocyclic methylene |

| Neplanocin A | S-adenosylhomocysteine hydrolase | Antiviral, Anticancer | Unsaturated and functionalized cyclopentene |

The spiro-pyrrolidine oxindole (B195798) framework is a privileged scaffold in medicinal chemistry, forming the core of many natural alkaloids and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.net The synthesis of these complex spirocyclic systems often relies on 1,3-dipolar cycloaddition reactions, where an azomethine ylide reacts with a dipolarophile. beilstein-journals.org

This compound can serve as a precursor to the chiral components in these reactions. For instance, it can be used to generate a chiral azomethine ylide or be incorporated into the dipolarophile. The inherent stereochemistry of the cyclopentane ring directs the stereochemical outcome of the cycloaddition, allowing for the diastereoselective synthesis of highly substituted spiro-pyrrolidine oxindoles. This control is essential, as the biological activity of these molecules is often dependent on their specific three-dimensional arrangement. researchgate.netnih.gov The resulting complex scaffolds are of great interest in drug discovery programs for developing new therapeutic agents. nih.gov

Table 2: Synthetic Strategies for Spiro-pyrrolidine Oxindoles

| Reaction Type | Key Intermediates | Role of Chiral Amine | Outcome |

| 1,3-Dipolar Cycloaddition | Azomethine ylides, Isatin-derived alkenes | Precursor to chiral azomethine ylide | Diastereoselective formation of the pyrrolidine (B122466) ring |

| Intramolecular Mannich Reaction | Tryptamine derivatives | Forms part of the initial scaffold | Construction of the spirocyclic core |

| Oxidative Rearrangement | Tryptoline derivatives | Provides stereocontrol in precursors | Formation of the spiro-oxindole system |

Incorporating conformationally restricted amino acids into peptides is a powerful strategy for designing peptidomimetics with enhanced stability, receptor selectivity, and bioavailability. The cyclic nature of amino acids derived from this compound imposes significant constraints on the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.

When converted into an α-carbocyclic α,α-disubstituted α-amino acid, this building block can induce specific secondary structures, such as β-turns or helical folds, in the resulting peptide. nih.gov These defined conformations can lead to a higher binding affinity for biological targets. The synthesis of such unusual amino acids is a key step, and enantioselective methods are often employed to produce optically pure building blocks. nih.gov The use of these conformationally restricted amino acids is particularly valuable in the development of therapeutic peptides and probes for studying protein-protein interactions. researchgate.net

The cyclopentane ring is a common motif in a vast number of natural products and biologically active molecules. oregonstate.edu this compound is an ideal starting material for the synthesis of other highly functionalized cyclopentane derivatives, as its existing functional groups can be used to direct the introduction of new substituents with high stereocontrol. researchgate.net

Furthermore, the compound can be a precursor for the synthesis of bicyclo[2.1.0]pentanes, also known as "housanes". These are highly strained molecules with unique chemical properties and have been explored as rigid scaffolds in medicinal chemistry. enamine.net The synthesis of these bicyclic systems often involves an intramolecular cyclization of a suitably functionalized cyclopentane. For example, a cyclopentane bearing a leaving group at the C-4 position relative to a carbanion or radical at C-1 can undergo cyclization to form the bicyclo[2.1.0]pentane core. researchgate.net The defined stereochemistry of the starting material is critical for controlling the geometry of the resulting bicyclic product.

Application in Chiral Ligand Design for Asymmetric Catalysis

Asymmetric catalysis, which uses chiral catalysts to produce an excess of one enantiomer of a product, is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The efficacy of an asymmetric catalyst is highly dependent on the structure of the chiral ligand coordinated to the metal center.

This compound is a valuable scaffold for the development of new chiral ligands. The amine functionality provides a convenient point of attachment for phosphine, N-heterocyclic carbene (NHC), or other coordinating groups, while the rigid cyclopentane backbone and its stereocenters create a well-defined chiral environment around the metal center. This chiral pocket can effectively differentiate between the two enantiotopic faces of a prochiral substrate, leading to high enantioselectivity in the catalyzed reaction. The design and synthesis of novel chiral ligands are often guided by computational methods and database screening to identify promising scaffolds. nih.gov While specific applications of ligands derived directly from this compound require targeted research, its structural motifs are representative of those found in successful chiral ligands used in a variety of asymmetric transformations, such as hydrogenation, hydrosilylation, and C-C bond-forming reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1s,3s 3 Methoxycyclopentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (1S,3S)-3-Methoxycyclopentan-1-amine. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework and the relative orientation of the substituents.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for each unique proton environment. The chemical shifts and coupling constants of the protons on the cyclopentane (B165970) ring are particularly informative for establishing the cis stereochemical relationship between the amine and methoxy (B1213986) groups. The methine proton attached to the carbon bearing the amino group (C1-H) and the methine proton on the carbon with the methoxy group (C3-H) would show specific coupling patterns with the adjacent methylene (B1212753) protons. The methoxy group would present as a sharp singlet, and the amine protons would typically appear as a broad singlet, the chemical shift of which can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon atoms and their chemical environments. For this compound, five distinct signals for the cyclopentane ring carbons and one for the methoxy carbon are anticipated. The chemical shifts of the carbons directly bonded to the nitrogen (C1) and oxygen (C3) atoms would be significantly downfield due to the electronegativity of these heteroatoms.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), can be employed to definitively assign all proton and carbon signals and to confirm the connectivity within the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Note: The following data are predicted values and may vary from experimental results.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-H | ~3.0 - 3.5 | - |

| C2-H₂ | ~1.5 - 2.0 | ~30 - 35 |

| C3-H | ~3.8 - 4.2 | ~80 - 85 |

| C4-H₂ | ~1.5 - 2.0 | ~30 - 35 |

| C5-H₂ | ~1.6 - 2.1 | ~25 - 30 |

| OCH₃ | ~3.3 | ~56 - 58 |

Mass Spectrometry Techniques for Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula of this compound.

Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like amines. In ESI-MS, the compound is typically observed as the protonated molecule [M+H]⁺. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information and can be used in mechanistic studies of reactions involving this amine. Common fragmentation pathways for cyclic amines often involve the loss of the amino group and ring cleavage.

Interactive Data Table: Expected Mass Spectrometry Data

| Technique | Ion | Expected m/z |

|---|

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the gold standard for the determination of the three-dimensional structure of a crystalline compound. To perform this analysis, a suitable single crystal of a derivative of this compound, such as a salt with a chiral acid or a derivatized form, is required.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density map of the molecule, revealing the precise spatial arrangement of each atom. This technique provides unambiguous proof of the relative stereochemistry, confirming the cis relationship between the amine and methoxy groups. Furthermore, through the use of anomalous dispersion, the absolute stereochemistry (1S,3S) can be definitively determined.

Chiral Chromatography for Enantiomeric Purity Assessment

The enantiomeric purity of this compound is a critical parameter, and it is typically assessed using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC). This technique separates the two enantiomers of a racemic mixture, allowing for the quantification of each.

For the separation of chiral amines, a chiral stationary phase (CSP) is employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The separation is achieved through the differential interaction of the enantiomers with the chiral environment of the stationary phase. The choice of mobile phase, which can be a mixture of alkanes and alcohols, is crucial for achieving optimal resolution. The detector, typically a UV detector, measures the concentration of each enantiomer as it elutes from the column, allowing for the calculation of the enantiomeric excess (ee).

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

Key expected vibrational frequencies include:

N-H stretching: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. This may appear as a doublet.

C-H stretching: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching of the C-H bonds of the cyclopentane ring and the methoxy group.

N-H bending: A medium to strong absorption around 1590-1650 cm⁻¹.

C-O stretching: A strong absorption in the 1070-1150 cm⁻¹ region, indicative of the ether linkage.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H stretch | 3300 - 3500 |

| Alkane | C-H stretch | 2850 - 3000 |

| Amine | N-H bend | 1590 - 1650 |

Computational and Theoretical Investigations of 1s,3s 3 Methoxycyclopentan 1 Amine

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of (1S,3S)-3-Methoxycyclopentan-1-amine. The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the envelope (C_s symmetry) and the twist (C_2 symmetry). The presence of substituents at the C1 (amine) and C3 (methoxy) positions significantly influences the stability of these conformers.

In this compound, the substituents are in a cis relationship. Computational methods, such as molecular mechanics or quantum mechanics, can be used to perform a systematic search of the potential energy surface to identify all stable conformers. The analysis typically focuses on the orientation of the amine and methoxy (B1213986) groups, which can be in pseudo-axial or pseudo-equatorial positions. The relative energies of these conformers determine their population at a given temperature.

Key findings from such an analysis would include:

Identification of Global Minimum: Determining the most stable conformer, which is likely one that minimizes steric hindrance between the two substituents and the cyclopentane ring hydrogens.

Energy Barriers: Calculating the energy barriers for interconversion between different conformers (e.g., envelope-to-twist), which provides insight into the molecule's flexibility.

Intramolecular Interactions: Assessing the possibility of stabilizing interactions, such as intramolecular hydrogen bonding between the amine group's hydrogen and the methoxy group's oxygen atom, which could favor specific conformations.

The following interactive table illustrates hypothetical relative energies for plausible conformers of this compound, as would be determined by computational analysis.

| Conformer | Ring Pucker | Amine Position | Methoxy Position | Relative Energy (kcal/mol) |

| A | Envelope | Pseudo-equatorial | Pseudo-equatorial | 0.00 |

| B | Twist | Pseudo-equatorial | Pseudo-equatorial | 0.85 |

| C | Envelope | Pseudo-axial | Pseudo-equatorial | 2.10 |

| D | Envelope | Pseudo-equatorial | Pseudo-axial | 2.35 |

| E | Twist | Pseudo-axial | Pseudo-axial | 4.50 |

Note: The data in this table is illustrative and represents typical results from a computational conformational analysis. The global minimum is set to 0.00 kcal/mol for reference.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the electronic properties of this compound. By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, electronic charge distribution, and orbital energies.

Studies in this area would typically involve:

Geometry Optimization: Finding the lowest energy structure of the most stable conformer with high accuracy.

Frontier Molecular Orbitals (FMOs): Calculating the energies and visualizing the shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an amine, the HOMO is typically localized on the nitrogen's lone pair, indicating its nucleophilic character. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Electrostatic Potential (ESP) Mapping: Generating an ESP map, which illustrates the charge distribution on the molecular surface. This map would visually confirm the nucleophilic region around the amine nitrogen (negative potential) and electrophilic regions (positive potential), likely around the amine hydrogens.

Partial Atomic Charges: Quantifying the charge on each atom (e.g., using Natural Bond Orbital analysis) to understand inductive effects and local polarity.

The table below presents hypothetical data from a DFT calculation on this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -9.2 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | +1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 10.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.8 D | Measures overall molecular polarity |

| NBO Charge on N | -0.85 e | Quantifies the negative charge on the nitrogen atom |

Note: These values are hypothetical examples based on typical DFT results for similar aliphatic amines.

Molecular Dynamics Simulations for Conformational Stability and Molecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (e.g., a solvent).

An MD simulation would allow researchers to:

Explore Conformational Space: Observe transitions between different conformers in real-time, verifying the flexibility and relative stabilities predicted by static conformational analysis.

Analyze Solvent Effects: Simulate the molecule in a solvent like water to understand how intermolecular hydrogen bonds between the amine and water molecules affect its conformation and dynamics.

Study Intramolecular Hydrogen Bonding: Determine the persistence and strength of any potential intramolecular hydrogen bond between the amine and methoxy groups by analyzing their distance and angle over the simulation time.

Calculate Dynamic Properties: Root Mean Square Deviation (RMSD) can be monitored to assess the stability of the molecular structure, while Radial Distribution Functions (RDFs) can be calculated to understand the structuring of solvent molecules around the amine and methoxy functional groups.

Computational Prediction of Synthetic Pathways and Mechanistic Exploration

Computational chemistry is a powerful tool for investigating reaction mechanisms and predicting viable synthetic routes. For this compound, theoretical calculations can be used to explore potential syntheses, such as the stereoselective reductive amination of 3-methoxycyclopentanone (B7938530).

This exploration would involve:

Mapping Reaction Coordinates: Modeling the entire reaction pathway from reactants to products, including the formation of imine/enamine intermediates.

Locating Transition States (TS): Identifying the geometry and energy of the transition state for the rate-determining step (e.g., hydride attack on the iminium intermediate).

Calculating Activation Energies: The energy difference between the reactants and the transition state provides the activation energy (ΔG‡), which determines the reaction rate. Comparing the activation energies for different pathways can predict the most likely reaction mechanism.

Assessing Stereoselectivity: Calculating the energies of the transition states leading to different stereoisomers. A lower activation energy for the pathway leading to the (1S,3S) product would explain the observed stereoselectivity of a given synthetic method.

| Reaction Step (Hypothetical) | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| Hydride attack to form (1S,3S) | 0.0 | +15.2 | 15.2 |

| Hydride attack to form (1R,3S) | 0.0 | +17.8 | 17.8 |

Note: This illustrative table shows how computational chemistry can predict stereochemical outcomes by comparing the activation energies for the formation of different diastereomers.

Stereochemical Prediction and Verification through Computational Modeling

Computational modeling plays a crucial role in both predicting and verifying the stereochemistry of chiral molecules. For this compound, computational methods can affirm its absolute and relative configuration.

Predicting Stereochemical Outcomes: As described in the previous section, DFT calculations can model diastereomeric transition states during a synthesis. The predicted product ratios, based on the calculated energy differences (ΔΔG‡) via the Boltzmann distribution, can be compared with experimental results to validate the computational model. For asymmetric synthesis, models can help rationalize the role of a chiral catalyst or auxiliary in controlling the stereochemical outcome.

Verifying Structure with Computational Spectroscopy: A powerful method for verifying a proposed structure is to compare its experimental spectroscopic data with computationally predicted spectra.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. A strong correlation between the calculated shifts for the (1S,3S) isomer and the experimental spectrum provides compelling evidence for the structural assignment.

Vibrational Circular Dichroism (VCD): VCD is an excellent technique for determining the absolute configuration of chiral molecules. By calculating the VCD spectrum for the (1S,3S) enantiomer and comparing it to the experimental spectrum, the absolute configuration can be unambiguously confirmed. A mirror-image experimental spectrum would indicate the presence of the (1R,3R) enantiomer.

Future Research Directions and Challenges in 1s,3s 3 Methoxycyclopentan 1 Amine Chemistry

Development of More Efficient and Sustainable Synthetic Routes with Enhanced Stereocontrol

A primary challenge in the synthesis of chiral molecules like (1S,3S)-3-methoxycyclopentan-1-amine is achieving high stereocontrol in a sustainable and efficient manner. Traditional methods for obtaining enantiomerically pure compounds often involve chiral resolution of racemic mixtures, which has a maximum theoretical yield of 50% and can be wasteful. Modern approaches focus on asymmetric synthesis, which aims to produce the desired stereoisomer directly.

Future research in this area will likely focus on several key aspects:

Catalytic Asymmetric Synthesis : The use of chiral catalysts, including metal complexes and organocatalysts, is a cornerstone of modern asymmetric synthesis. nih.gov Research will continue to seek novel catalysts that can provide high enantioselectivity and diastereoselectivity in the synthesis of substituted cyclopentylamines.

Biocatalysis : Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. The application of biocatalysts in the synthesis of chiral amines is a growing field, with the potential for high efficiency and sustainability.

Sustainable Chemistry Principles : The development of synthetic routes that adhere to the principles of green chemistry is a major goal. This includes the use of renewable starting materials, solvent-free reaction conditions, and minimizing the generation of waste.

Table 1: Comparison of Synthetic Strategies for Chiral Amines

| Synthetic Strategy | Advantages | Challenges |

| Chiral Resolution | Well-established methodology. | Maximum 50% theoretical yield, wasteful. |

| Asymmetric Catalysis | High potential for stereoselectivity, catalytic amounts of chiral material needed. | Catalyst development can be complex and expensive. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limited. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Limited availability and diversity of starting materials. |

Exploration of Novel Chemical Transformations and Reactivity Patterns for Diversification

The functional groups present in this compound—a primary amine and a methoxy (B1213986) group on a chiral cyclopentane (B165970) scaffold—offer opportunities for a variety of chemical transformations. Future research will likely explore the reactivity of this compound to generate a diverse range of derivatives with potential applications in various fields.

Key areas of exploration may include:

N-Functionalization : The primary amine can be readily converted into a wide array of functional groups, such as amides, sulfonamides, and ureas, to explore structure-activity relationships in medicinal chemistry.

C-H Activation : Modern synthetic methods involving C-H activation could enable the selective functionalization of the cyclopentane ring, providing access to novel and complex structures.

Reactions of the Methoxy Group : The methoxy group could be a handle for further transformations, such as demethylation to the corresponding alcohol, which could then be further functionalized.

Expansion of Applications as a Chiral Building Block in Emerging Areas of Organic Chemistry

Chiral building blocks are essential for the synthesis of complex molecules, particularly in the pharmaceutical industry where the chirality of a molecule can have a profound impact on its biological activity. enamine.net While specific applications of this compound are not well-documented, its structure suggests potential uses in several emerging areas.

Potential future applications include:

Medicinal Chemistry : As a fragment for the synthesis of new drug candidates. The cyclopentane scaffold is present in numerous bioactive molecules.

Chiral Ligands : The amine functionality could be used to coordinate to metal centers, making it a potential component of chiral ligands for asymmetric catalysis.

Organocatalysis : Derivatives of this amine could be explored as organocatalysts for various asymmetric transformations.

Utilization of Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A thorough understanding of the three-dimensional structure and conformational preferences of this compound is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods are invaluable tools for gaining these insights.

Future research in this area would likely involve:

NMR Spectroscopy : Advanced NMR techniques, such as multidimensional NMR, can provide detailed information about the structure and stereochemistry of the molecule.

X-ray Crystallography : If a crystalline derivative can be prepared, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure.

Computational Chemistry : Density functional theory (DFT) and other computational methods can be used to model the conformational landscape of the molecule, predict its spectroscopic properties, and investigate reaction mechanisms involving this compound. emich.edu Computational tools are increasingly used to complement experimental studies in spectroscopy and to understand the properties of chiral molecules. aip.orgrsc.org

Table 2: Spectroscopic and Computational Tools for Chiral Molecule Analysis

| Technique | Information Provided |

| NMR Spectroscopy | Connectivity, stereochemistry, conformational analysis. |

| X-ray Crystallography | Absolute configuration and solid-state conformation. |

| Mass Spectrometry | Molecular weight and fragmentation patterns. |

| Infrared Spectroscopy | Presence of functional groups. |

| Computational Modeling | Conformational analysis, reaction mechanisms, spectroscopic prediction. |

Addressing Scalability and Industrial Challenges in Chiral Cyclopentylamine (B150401) Synthesis

The transition of a synthetic route from a laboratory scale to an industrial process presents a unique set of challenges. For a chiral molecule like this compound, ensuring stereochemical purity on a large scale is a primary concern.

Key industrial challenges to be addressed include:

Cost-Effectiveness : The cost of starting materials, reagents, and catalysts is a major factor in the economic viability of a large-scale synthesis.

Process Safety : The safety of all chemical transformations must be thoroughly evaluated and controlled.

Purification : Developing efficient and scalable methods for the purification of the final product to the required level of chemical and enantiomeric purity is critical.

Regulatory Compliance : Any industrial synthesis of a compound intended for pharmaceutical use must adhere to strict regulatory guidelines.

Future efforts will focus on developing robust, efficient, and cost-effective synthetic processes that can deliver enantiomerically pure chiral cyclopentylamines on an industrial scale.

Q & A

Q. What are the established synthetic routes for (1S,3S)-3-Methoxycyclopentan-1-amine, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis typically involves multi-step strategies starting from cyclopentanone or functionalized cyclopentane precursors. A common approach includes:

Chiral Induction : Use of enantioselective catalysts (e.g., palladium on carbon) during alkylation or reduction steps to control stereochemistry .

Methoxy Group Introduction : Nucleophilic substitution or Mitsunobu reaction with a methoxy donor (e.g., methyl iodide or methanol under specific conditions).

Amine Protection/Deprotection : Boc or Fmoc protection to prevent undesired side reactions, followed by acidic or basic deprotection .

Key Considerations :

- Solvent polarity (e.g., ethanol vs. THF) affects reaction rates and stereoselectivity.

- Temperature control during reduction (e.g., NaBH₄ or LiAlH₄) minimizes racemization.

Q. What analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons (~δ 3.3 ppm) and cyclopentane ring protons (δ 1.5–2.5 ppm) confirm substitution patterns.

- ¹³C NMR : Methoxy carbon (~δ 55 ppm) and amine-bearing carbon (δ 45–50 ppm) validate connectivity .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times compared to standards verify optical purity .

- Polarimetry : Specific rotation ([α]D) measurements cross-validate enantiomeric excess (e.g., +15° to +25° for the (1S,3S) configuration).

Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, pKa) for experimental design?

Methodological Answer:

- Solubility : Test in graded solvents (water, ethanol, DCM) via saturation shake-flask method. Cyclopentane derivatives often exhibit moderate polarity, favoring ethanol or DCM .

- pKa Determination : Potentiometric titration (e.g., using a GLpKa instrument) identifies the amine group’s basicity (expected pKa ~9.5–10.5) .

- Hygroscopicity : Dynamic vapor sorption (DVS) analysis quantifies moisture absorption, critical for storage conditions.

Advanced Research Questions

Q. What strategies resolve contradictions in enantiomeric purity data between chiral HPLC and synthetic yield calculations?

Methodological Answer:

- Root-Cause Analysis :

- Synthetic Byproducts : Monitor intermediates via LC-MS to detect diastereomers or elimination products.

- Column Calibration : Validate chiral HPLC columns with known standards to rule out column degradation .

- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor one pathway (e.g., prolonged stirring may increase racemization) .

- Mitigation : Use orthogonal methods (e.g., X-ray crystallography or NOESY NMR) for absolute configuration confirmation.

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., GPCRs)?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Maestro models binding affinities to receptors.

- Protocol :

Prepare ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

Simulate docking to receptor active sites (e.g., serotonin receptors) using flexible side-chain algorithms.

- MD Simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories.

Q. What experimental designs address discrepancies in pharmacological activity across in vitro vs. in vivo studies?

Methodological Answer:

- Bioavailability Factors :

- Permeability : Perform Caco-2 cell assays to evaluate intestinal absorption.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450 interactions.

- Dose-Response Refinement : Use Hill equation modeling to reconcile EC50 differences between assays .

- Control Groups : Include enantiomeric controls ((1R,3R)-form) to isolate stereospecific effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.